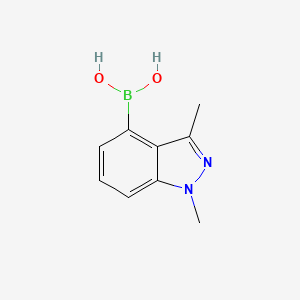

1,3-Dimethyl-1H-indazole-4-boronic acid

Descripción general

Descripción

1,3-Dimethyl-1H-indazole-4-boronic acid is a boronic acid derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-indazole-4-boronic acid can be synthesized through various methods. One common approach involves the borylation of 1,3-dimethyl-1H-indazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethyl-1H-indazole-4-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or borohydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate, under inert atmosphere and elevated temperatures.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes or borohydrides.

Substitution: Biaryl or vinyl-aryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 1,3-Dimethyl-1H-indazole-4-boronic acid is in Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The general reaction can be represented as follows:

Here, Ar-X represents an aryl halide, R-B(OH)₂ is the boronic acid, and Ar-R is the resulting biaryl compound. This reaction is crucial for synthesizing complex organic molecules that may exhibit biological activity.

Table 1: Key Features of Suzuki-Miyaura Coupling

| Feature | Details |

|---|---|

| Catalyst | Palladium |

| Reactants | Aryl/vinyl halides and boronic acids |

| Products | Biaryl compounds |

| Applications | Drug discovery, material science |

Medicinal Chemistry

Biological Activities

Indazole derivatives, including this compound, have been investigated for their potential as pharmacophores in drug discovery. Research indicates that these compounds may interact with various molecular targets, including kinases involved in cancer therapy. Some studies suggest that certain indazole derivatives exhibit antitumor properties, making them candidates for further pharmacological evaluation .

Case Study: Antitumor Activity

A study conducted on indazole derivatives demonstrated their ability to inhibit specific kinases associated with cancer cell proliferation. The results suggested that modifications to the indazole structure could enhance selectivity and potency against cancer cells.

Materials Science

Surface Modification and Advanced Materials

In materials science, boronic acids like this compound are employed to modify surfaces and create advanced materials with tailored properties. These materials can exhibit responsive behavior to environmental stimuli, making them suitable for applications in sensors and drug delivery systems .

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Surface Modification | Enhances adhesion and functionalization |

| Responsive Materials | Tailored properties for sensors |

| Drug Delivery Systems | Controlled release mechanisms |

Synthetic Pathways

Synthesis Overview

The synthesis of this compound typically involves several key steps that can be conducted on both small and large scales. Industrial methods often utilize continuous flow reactors to enhance efficiency. The general synthetic route includes:

- Formation of the indazole core.

- Introduction of the boronic acid group.

- Purification and characterization of the final product.

This synthetic approach allows for scalability and adaptability in various research settings .

Mecanismo De Acción

The mechanism of action of 1,3-dimethyl-1H-indazole-4-boronic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The boronic acid group can form reversible covalent bonds with nucleophilic residues, such as serine or threonine, in the active sites of enzymes, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Dimethyl-1H-indazole-6-boronic acid

- 1,6-Dimethyl-1H-indazole-4-boronic acid

- 1-Methyl-1H-indazole-4-boronic acid

Uniqueness

1,3-Dimethyl-1H-indazole-4-boronic acid is unique due to the specific positioning of the boronic acid group at the 4-position of the indazole ring. This positioning can influence its reactivity and binding properties, making it distinct from other boronic acid derivatives of indazole.

Actividad Biológica

1,3-Dimethyl-1H-indazole-4-boronic acid (C9H11BN2O2) is a boronic acid derivative of the indazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-cancer and antimicrobial applications. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Structural Characteristics

The molecular structure of this compound features a boronic acid functional group attached to a dimethyl-substituted indazole ring. This configuration is crucial for its reactivity and biological interactions. The compound's molecular weight is approximately 190.01 g/mol, and it is primarily synthesized through methods such as Suzuki-Miyaura coupling reactions, which facilitate the introduction of the indazole moiety into larger organic frameworks.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of indazole have shown potent growth inhibition with IC50 values ranging from 0.23 to 1.15 mM against several cancer types, including breast cancer (MCF-7) and lung cancer (A549) cells . The mechanism involves the induction of apoptosis and modulation of key signaling pathways such as the MAPK pathway .

Case Study:

A notable study evaluated a derivative of this compound in hypopharyngeal carcinoma cells (FaDu), revealing that it significantly suppressed IDO1 expression and induced apoptosis via increased levels of cleaved caspase-3 and Bax while decreasing Bcl-2 expression . This highlights the potential of this compound in reactivating immune responses against tumors.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, which are essential for developing new antibiotics. Studies have shown that indazole derivatives can inhibit bacterial growth effectively, although specific data on this compound's antimicrobial efficacy remains limited . Its boronic acid group may play a role in disrupting bacterial cell wall synthesis or function.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in critical pathways:

- Indoleamine 2,3-dioxygenase (IDO1) Inhibition: The compound's structure allows it to bind effectively to IDO1, an enzyme implicated in tumor immune evasion. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the conversion of tryptophan into kynurenine .

- Apoptosis Induction: The compound promotes apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Synthesis and Applications

The synthesis of this compound typically involves palladium-catalyzed reactions such as Suzuki-Miyaura coupling. This method not only facilitates the formation of carbon-carbon bonds but also allows for the incorporation of various functional groups that can enhance biological activity.

Table: Comparison of Indazole Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H11BN2O2 | Anticancer and antimicrobial properties |

| 1,3-Dimethyl-1H-indazole-6-boronic acid | C9H11BN2O2 | Unique reactivity profile; potential IDO1 inhibitors |

| 4-Boronophenylalanine | C9H12BNO2 | Known for its role in peptide synthesis |

Propiedades

IUPAC Name |

(1,3-dimethylindazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-9-7(10(13)14)4-3-5-8(9)12(2)11-6/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAPXDGNGQWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=NN(C2=CC=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.